molecular formula C7H16N2 B1523430 1,2,3-Trimethylpiperazine CAS No. 1427378-87-7

1,2,3-Trimethylpiperazine

Cat. No. B1523430
M. Wt: 128.22 g/mol
InChI Key: GWTSFWMDTLOQTC-UHFFFAOYSA-N
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Description

1,2,3-Trimethylpiperazine is a chemical compound with the molecular formula C7H16N2 . It is a yellow liquid and has a molecular weight of 128.22 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,2,3-Trimethylpiperazine, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trimethylpiperazine is represented by the InChI code: 1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

1,2,3-Trimethylpiperazine is a yellow liquid with a molecular weight of 128.22 .

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Applications: Trimethylpiperazine derivatives of chitosan have been explored for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Di-quaternary trimethylpiperazine substituents, in particular, show significant activity, highlighting potential applications in developing new antibacterial agents (Másson et al., 2008).

Material Science

  • Nanofiltration Membranes: The use of piperazine derivatives in the preparation of thin-film composite membranes for nanofiltration demonstrates their role in enhancing water treatment technologies. These membranes show promise in desalting and separating amino acids, indicating a wide range of applications in both industrial and environmental processes (Vyas & Ray, 2015).

Environmental Applications

  • Photodegradation Studies: Research into the photodegradation of trimeprazine under UV-A light in aerobic conditions reveals that trimethylpiperazine derivatives can generate singlet molecular oxygen. This process plays a significant role in environmental remediation, particularly in the breakdown of persistent organic pollutants (Ahmad et al., 2016).

Advanced Oxidation Technologies

  • Degradation of Pesticides: The effectiveness of advanced oxidation technologies in degrading atrazine, a persistent herbicide, showcases the potential environmental applications of trimethylpiperazine derivatives. Such studies are crucial for developing more efficient methods to remove contaminants from water sources (Khan et al., 2013).

Chemical Synthesis

  • Synthetic Chemistry: The synthesis and application of 1,1,4-Trimethylpiperazinium Chloride in chemical reactions highlight the versatility of trimethylpiperazine derivatives in facilitating a wide range of synthetic processes. This underscores their importance in the development of new chemical entities and materials (Massa & Dehnicke, 2009).

Safety And Hazards

1,2,3-Trimethylpiperazine is classified as a dangerous substance. It has the following hazard statements: H226, H302, H314, H335 . These represent flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation respectively .

properties

IUPAC Name

1,2,3-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTSFWMDTLOQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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